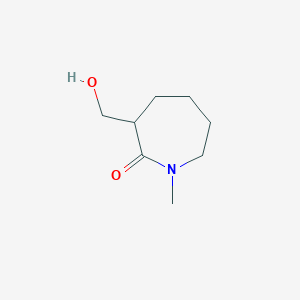

3-(Hydroxymethyl)-1-methylazepan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(Hydroxymethyl)-1-methylazepan-2-one involves complex chemical reactions. One method includes the diazonium coupling to generate carbinolamine in situ from alkylamine and formaldehyde mixtures, confirming the (hydroxymethyl)triazene structure through IR, NMR, and mass spectral analysis (Vaughan et al., 1984). Another approach uses the Morita–Baylis–Hillman reaction to prepare derivatives, demonstrating the versatility in synthesizing complex molecules (Lim, Song, & Lee, 2008).

Molecular Structure Analysis

Structural analysis through various spectroscopic methods has been pivotal. For instance, the crystal structure of related compounds, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, has been elucidated showing molecules linked by O—H⋯O and C—H⋯O hydrogen bonds (Gümüş et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives typically result in the formation of products through degradation or interaction with other chemicals. For example, (hydroxymethyl)triazenes degrade by losing formaldehyde, suggesting a pathway for their antitumor activity (Vaughan et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of this compound in various environments. However, specific details on these properties require further research in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under different conditions, are essential for applications in medicinal chemistry and material science. The antitumor properties of (hydroxymethyl)triazenes, which are related to this compound, highlight the compound's chemical behavior in biological contexts (Vaughan et al., 1984).

Scientific Research Applications

Benzodiazepine Derivatives and Their Clinical Applications

Benzodiazepines are a class of psychoactive drugs with a wide range of clinical applications, including as sedatives, antianxiety agents, and muscle relaxants. Research on specific benzodiazepines, such as Lorazepam, underscores the importance of understanding the pharmacokinetics and pharmacodynamics of these compounds. Lorazepam's clinical efficacy, particularly in the context of anxiety treatment and its hypnotic properties, is well-documented, highlighting its relevance in psychotherapeutic interventions (Ameer & Greenblatt, 1981).

Pharmacokinetics and Metabolism

The pharmacokinetic properties of benzodiazepines, including absorption, distribution, metabolism, and excretion, play a crucial role in their clinical efficacy and safety profiles. Studies examining the time-dependence in pharmacokinetics of benzodiazepines like diazepam and lorazepam provide insights into how these drugs are processed by the body over time, which is critical for optimizing dosage regimens and minimizing adverse effects (Guentert, 1984).

Therapeutic Uses Beyond Anxiety Treatment

While benzodiazepines are primarily known for their anxiolytic and hypnotic effects, research has expanded into other potential therapeutic applications. This includes exploring the anticonvulsant, anti-inflammatory, and neuroprotective properties of benzodiazepine derivatives. Such research opens new avenues for the development of novel therapeutic agents targeting a broad spectrum of conditions beyond traditional uses (Saini et al., 2019).

properties

IUPAC Name |

3-(hydroxymethyl)-1-methylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(6-10)8(9)11/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARJEPOQRGOEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)

![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)